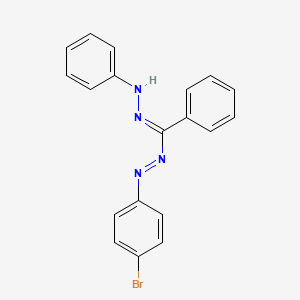

1-(4-Bromophenyl)-3,5-diphenyl-formazan

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-anilino-N-(4-bromophenyl)iminobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4/c20-16-11-13-18(14-12-16)22-24-19(15-7-3-1-4-8-15)23-21-17-9-5-2-6-10-17/h1-14,21H/b23-19+,24-22? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILUTEUHHGMIPG-GECZPBSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Classical Approaches for 1-(4-Bromophenyl)-3,5-diphenyl-formazan Synthesis

The traditional and most widely employed method for the synthesis of 1,3,5-triarylformazans, including the title compound, involves the coupling of an aryl diazonium salt with an aryl hydrazone. This approach has been refined over the years to optimize yields and purity.

Condensation Reactions of Hydrazones with Diazonium Salts

The cornerstone of classical formazan (B1609692) synthesis is the reaction between a diazonium salt and a hydrazone. benthamopen.com In the specific case of this compound, this involves the reaction of a 4-bromobenzenediazonium (B8398784) salt with benzaldehyde (B42025) phenylhydrazone.

The synthesis commences with the diazotization of 4-bromoaniline (B143363). This is typically achieved by treating 4-bromoaniline with a mixture of concentrated hydrochloric acid and an aqueous solution of sodium nitrite (B80452) at a low temperature, generally between 0 and 5°C. nih.gov The low temperature is crucial to ensure the stability of the resulting diazonium salt.

Simultaneously, the required benzaldehyde phenylhydrazone is prepared by the condensation of benzaldehyde with phenylhydrazine. benthamopen.com This reaction is usually carried out in a suitable solvent like methanol (B129727).

The final step is the coupling of the freshly prepared 4-bromobenzenediazonium salt solution with the benzaldehyde phenylhydrazone. This reaction is typically performed in a basic or buffered medium, such as in the presence of sodium hydroxide (B78521) and sodium acetate (B1210297) in methanol or in pyridine (B92270), while maintaining a low temperature to control the reaction rate and minimize side reactions. nih.govasianpubs.org The formazan product precipitates from the reaction mixture as a deeply colored solid and can be purified by recrystallization from a suitable solvent like a mixture of chloroform (B151607) and petroleum ether. nih.gov

Optimization of Reaction Parameters and Yields

The efficiency and yield of the classical formazan synthesis are highly dependent on several reaction parameters. Careful control of these factors is essential for maximizing the output and purity of this compound.

pH: The pH of the reaction medium is a critical factor. The coupling reaction is generally favored in a basic or neutral medium (pH 6-8), which facilitates the reaction between the electrophilic diazonium ion and the electron-rich hydrazone. psu.edu Acidic conditions can affect the stability of the formazan product. nih.gov

Temperature: Low temperatures (0-10°C) are paramount throughout the synthesis, particularly during the diazotization and coupling steps. nih.gov This is to prevent the decomposition of the unstable diazonium salt and to control the exothermic nature of the coupling reaction.

Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the reaction. Methanol and pyridine are commonly used solvents for the coupling reaction. nih.govasianpubs.org

Purity of Reactants: The purity of the starting materials, especially the diazonium salt, is crucial for obtaining a high yield of the desired formazan and minimizing the formation of byproducts.

By carefully controlling these parameters, the yield of this compound can be significantly improved.

Advanced and Environmentally Conscious Synthetic Techniques

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies in chemistry. This trend has led to the exploration of advanced techniques for the synthesis of formazans, including microwave-assisted and solvent-free methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.orgresearchgate.net The application of microwave irradiation to formazan synthesis has been shown to be highly effective.

In a typical microwave-assisted procedure, the reactants (an aromatic amine, an aldehyde, and a hydrazine) can be combined in a one-pot synthesis, often in the presence of a solid acid catalyst like KHSO4. researchgate.net The reaction mixture is then subjected to microwave irradiation for a short period, typically a few minutes. This rapid heating significantly reduces the reaction time from hours to minutes and often results in high yields of the formazan product. The use of microwave irradiation can also eliminate the need for harsh reaction conditions and corrosive mineral acids. researchgate.net

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | Several hours | Moderate to Good | Well-established |

| Microwave-Assisted | A few minutes | High | Rapid, High yields, Cleaner reactions |

Solvent-Free Synthetic Routes

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile organic compounds (VOCs). chim.it Several solvent-free methods have been developed for the synthesis of formazans.

One such approach involves the diazotization of an aromatic amine with sodium nitrite and a solid acid catalyst like nano silica-supported boron trifluoride (nano BF3·SiO2), followed by diazo coupling with an aldehyde phenylhydrazone using a grinding method at room temperature. researchgate.net This technique avoids the use of any solvent, is efficient, and provides a rapid route to formazan dyes.

Another solvent-free protocol utilizes microwave irradiation in the absence of a solvent, often with a solid support or catalyst. researchgate.net This combination of advanced techniques offers a highly efficient and environmentally benign pathway for formazan synthesis.

Synthesis of Analogues and Chemically Related Derivatives of this compound

The synthetic methodologies described above can be readily adapted to prepare a wide range of analogues and chemically related derivatives of this compound. By varying the substituents on the aromatic rings of the starting materials, a library of formazan derivatives with diverse electronic and steric properties can be generated.

For instance, by using different substituted anilines for the diazotization step, formazans with various functional groups at the 1-phenyl position can be synthesized. Similarly, employing substituted benzaldehydes or different aryl hydrazines allows for modifications at the 3- and 5-positions of the formazan core, respectively.

Strategies for Rational Structural Diversification

The molecular framework of this compound offers multiple sites for chemical modification, allowing for the systematic diversification of its structure to fine-tune its chemical and physical properties. Rational design strategies primarily focus on three areas: modification of the N-1 and N-5 aryl substituents, alteration of the C-3 substituent, and post-synthetic functionalization of the bromo-substituent.

Modification of N-1, N-5, and C-3 Substituents: The most direct method for structural diversification involves altering the precursors used in the standard formazan synthesis. The common synthesis proceeds via the coupling of an arylhydrazone with a diazonium salt.

N-1 Aryl Group Variation: The 1-(4-bromophenyl) group originates from the corresponding diazonium salt, which is typically prepared from 4-bromoaniline. By substituting 4-bromoaniline with other substituted anilines, a wide array of functional groups (e.g., alkyl, alkoxy, nitro, cyano) can be introduced at the N-1 position of the formazan core.

N-5 Aryl Group Variation: The N-5 phenyl group is derived from the arylhydrazine component (phenylhydrazine in this case). Employing different substituted arylhydrazines allows for the introduction of diverse substituents on the N-5 aryl ring.

C-3 Phenyl Group Variation: The C-3 phenyl substituent originates from the aldehyde (benzaldehyde) used to form the initial hydrazone intermediate. By using various aromatic or aliphatic aldehydes, the group at the C-3 position can be readily modified, influencing the steric and electronic properties of the formazan.

Post-Synthetic Modification via Cross-Coupling: The bromine atom on the N-1 phenyl ring serves as a versatile synthetic handle for post-synthetic modifications. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of complex functionalities that might not be compatible with the initial formazan synthesis conditions.

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines allows for the formation of a C-N bond, introducing various amino groups. youtube.com

Heck Coupling: Reaction with alkenes can be used to append vinyl groups.

These strategies enable the creation of a large library of formazan derivatives from a single bromo-substituted precursor, providing a powerful platform for developing new dyes, ligands, and biologically active molecules.

Table 1: Strategies for Structural Diversification of this compound

| Modification Site | Strategy | Precursor/Reagent Type | Potential New Substituents |

|---|---|---|---|

| N-1 Aryl Ring | Precursor Modification | Substituted Anilines | -CH₃, -OCH₃, -NO₂, -CN, -CF₃ |

| N-5 Aryl Ring | Precursor Modification | Substituted Arylhydrazines | -Cl, -F, -CH₃, -OCH₃ |

| C-3 Position | Precursor Modification | Substituted Aldehydes | Other aryl groups (e.g., naphthyl), Heterocycles, Alkyl chains |

| N-1 Aryl Ring (at Br) | Post-Synthetic Cross-Coupling | Boronic Acids (Suzuki) | Aryl, Vinyl |

| N-1 Aryl Ring (at Br) | Post-Synthetic Cross-Coupling | Terminal Alkynes (Sonogashira) | Alkynyl |

| N-1 Aryl Ring (at Br) | Post-Synthetic Cross-Coupling | Amines (Buchwald-Hartwig) | -NHR, -NR₂ |

Preparation of Related N-Heterocyclic Systems (e.g., Verdazyl Radicals, Triazoles)

Formazans are valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems due to the reactive nature of their polyaza chain.

Verdazyl Radicals: 1,3,5-Triarylformazans can be readily converted into highly stable 1,2,3,4-tetrahydro-1,2,4,5-tetrazinyl radicals, commonly known as verdazyl radicals. This transformation is a hallmark reaction of formazans and proceeds in a two-step sequence.

Cyclization: The formazan is reacted with an aldehyde, typically formaldehyde (B43269) (formalin), in the presence of a base such as sodium hydroxide. This leads to the formation of a six-membered heterocyclic ring, the leucoverdazyl, through condensation and intramolecular cyclization.

Oxidation: The resulting leucoverdazyl is unstable and is readily oxidized to the corresponding verdazyl radical. This oxidation often occurs spontaneously with atmospheric oxygen, or it can be facilitated by mild oxidizing agents.

The resulting verdazyl radical is a stable, deeply colored species, a property derived from the extensive delocalization of the unpaired electron across the tetrazinyl ring system.

Table 2: Synthesis of Verdazyl Radical from this compound

| Step | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Cyclization | This compound, Formaldehyde | Base (e.g., NaOH or Pyridine/DMF) | 1-(4-Bromophenyl)-3,5-diphenyl-leucoverdazyl |

| 2. Oxidation | 1-(4-Bromophenyl)-3,5-diphenyl-leucoverdazyl | Air (O₂) or other mild oxidants | 1-(4-Bromophenyl)-3,5-diphenyl-verdazyl radical |

1,2,4-Triazoles: The formazan skeleton can also be utilized to construct five-membered azole rings, such as 1,2,4-triazoles. The conversion typically involves an oxidative cyclization process where a C-N bond is formed between the C-3 carbon and the N-1 nitrogen atom, accompanied by the extrusion of a molecular fragment. The specific conditions and reagents can vary, but the general principle involves treating the formazan with an oxidizing agent that promotes the intramolecular cyclization. For example, oxidation can lead to the formation of a tetrazolium salt, which can then undergo further reactions or rearrangements to yield heterocyclic products. A direct synthesis of azoles from formazans has been reviewed, highlighting their versatility as synthons. osi.lv

Table 3: General Transformation to 1,2,4-Triazole Systems from Formazans

| Starting Material | Reaction Type | General Conditions | Product Type |

|---|---|---|---|

| 1,3,5-Trisubstituted Formazan | Oxidative Cyclization | Oxidizing agents, potentially with acid or base catalysis | 1,3,5-Trisubstituted-1,2,4-triazole derivative (with loss of N-5 substituent) |

Structural Elucidation and Comprehensive Characterization

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on 1-(4-Bromophenyl)-3,5-diphenyl-formazan have revealed its detailed solid-state structure, confirming its molecular conformation and the intricate network of intermolecular forces that govern its crystal lattice. The compound crystallizes in the orthorhombic system with the space group P bca.

Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.9526(9) |

| b (Å) | 18.611(2) |

The molecular conformation of this compound is significantly stabilized by a strong intramolecular N-H···N hydrogen bond within the formazan (B1609692) core, a characteristic feature of this class of compounds. This interaction locks the central N=N-C=N-NH- chain into a pseudo-aromatic six-membered ring, contributing to the planarity of this molecular segment.

The crystal packing is further influenced by a series of weaker intermolecular interactions. Notably, π-π stacking interactions are observed, with the shortest distance between phenyl rings (specifically, the R1 and R3i rings, where 'i' denotes a symmetry operation) being 4.135(6) Å. In addition to these stacking forces, other weak intermolecular contacts exist, including interactions between a nitrogen atom and a carbon atom (N1–C13i) at a distance of 3.210(11) Å and between two carbon atoms (C5–C13ii) at 3.369(11) Å. These collective interactions guide the assembly of the molecules into a stable, three-dimensional crystalline architecture, with molecules stacked along the a-axis.

X-ray analysis allows for the precise measurement of covalent bond lengths and angles, offering insight into the bonding characteristics of the molecule. Within the central formazan chain of this compound, the bond lengths show an alternating pattern, which is consistent with the chemically inequivalent nature of the nitrogen atoms in this specific regioisomer. This contrasts with some other formazans where rapid intramolecular proton exchange can lead to more equalized bond lengths. The observed bond lengths are intermediate between typical single and double bonds, indicating significant electron delocalization across the N-N-C-N-N backbone.

Selected Bond Lengths and Angles for the Formazan Core

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| Br1 - C4 | 1.906(7) | C3-C4-C5 | 119.8(7) |

| N1 - N2 | 1.265(7) | N2-N1-C1 | 115.3(6) |

| N1 - C1 | 1.423(9) | N1-N2-C7 | 113.8(6) |

| N2 - C7 | 1.401(9) | N4-N3-C7 | 123.6(6) |

| N3 - N4 | 1.353(8) | N3-C7-N2 | 115.3(6) |

| N3 - C7 | 1.341(9) | N3-C7-C8 | 127.3(7) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Confirmation

Detailed experimental ¹H and ¹³C NMR spectroscopic data for this compound were not available in the consulted literature.

While specific data for this compound is unavailable, formazans, in general, exhibit characteristic signals in ¹H NMR spectra. Aromatic protons typically appear in the downfield region (δ 7-8.5 ppm). A key feature is the N-H proton of the formazan chain, which is often observed as a broad signal due to intramolecular hydrogen bonding and potential proton exchange dynamics. The position and broadness of this peak can be sensitive to solvent, temperature, and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the phenyl rings would produce a series of signals in the aromatic region (δ 110-150 ppm). The carbon atom of the C-Br group would be expected at a distinct chemical shift, as would the central carbon atom (C=N) of the formazan core, which typically appears further downfield.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The structure of this compound has been characterized using this technique, with spectra typically recorded using KBr pellets. The spectrum displays characteristic absorption bands corresponding to the various structural components of the molecule. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The complex fingerprint region below 1600 cm⁻¹ contains vibrations associated with C=N, N=N, and N-N stretching, as well as C-C stretching and bending modes of the phenyl rings. The presence of the bromine substituent would also contribute a characteristic C-Br stretching vibration at lower wavenumbers.

Identification of Characteristic Vibrational Modes of the Formazan Linkage

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques provide clear evidence for the core formazan linkage (-N=N-C=N-NH-).

The formazan chain has several distinct vibrational modes. The N-H stretching vibration is typically observed as a broad band in the FT-IR spectrum, the position of which is sensitive to hydrogen bonding. nih.gov The carbon-nitrogen double bond (C=N) and the nitrogen-nitrogen double bond (N=N) of the formazan group also exhibit characteristic stretching vibrations. nih.gov Analysis of various formazan derivatives shows these bands appear consistently in the fingerprint region of the infrared spectrum. nih.gov For instance, studies on similar formazan compounds have identified the N-H stretching vibration in the range of 3313-3502 cm⁻¹, the C=N stretching vibration around 1653-1655 cm⁻¹, and the N=N stretching vibration between 1581-1593 cm⁻¹. nih.gov

Table 1: Characteristic Vibrational Frequencies for the Formazan Linkage in Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3313 - 3502 | nih.gov |

| C=N Stretch | 1653 - 1655 | nih.gov |

These vibrational assignments are crucial for confirming the integrity of the formazan structure after synthesis. rasayanjournal.co.inresearchgate.net

Spectroscopic Probing of Intramolecular Hydrogen Bonding

The structure of formazans is stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. This feature can be extensively studied using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov

In ¹H NMR spectroscopy, the proton involved in the intramolecular hydrogen bond (N-H) exhibits a significant downfield chemical shift. mdpi.comrsc.org This deshielding effect is a direct consequence of the hydrogen atom being held between two electronegative nitrogen atoms. mdpi.com For formazan derivatives, the N-H proton signal is often observed as a singlet in the range of δ 14.25 to δ 16.23 ppm. nih.gov Such a low-field resonance is considered definitive evidence for the presence of a strong, chelated hydrogen bond. nih.gov The downfield shift of the NH proton signal is consistent with its participation in an intramolecular hydrogen bond interaction. mdpi.com

Infrared spectroscopy can also provide evidence for this interaction. The position and shape of the N-H stretching band are affected by hydrogen bonding; intramolecular bonding typically results in a broad absorption band at a lower frequency compared to a free N-H group. nih.gov The presence of this bond contributes to the planarity and stability of the formazan chain.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. semanticscholar.org For this compound, this technique is particularly informative due to the presence of a bromine atom.

The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. A key feature for bromine-containing molecules is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), which is a characteristic signature for the presence of a single bromine atom in the molecule. raco.catnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z | Isotopic Pattern |

|---|---|---|---|

| [M]⁺ & [M+2]⁺ | Molecular Ion | 377.06 & 379.06 | Two peaks of ~1:1 intensity |

| [M-Br]⁺ | Loss of Bromine atom | 298.13 | Single major peak |

| [C₆H₅N₂]⁺ | Phenyl diazenyl fragment | 105.05 | Single major peak |

| [C₇H₅N₂]⁺ | Phenyl diazenyl fragment | 117.05 | Single major peak |

Note: The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br). The fragmentation pattern is predictive and based on general principles and data from related compounds. nih.govraco.cat

This comprehensive analysis, combining vibrational spectroscopy, NMR, and mass spectrometry, allows for the unambiguous structural elucidation and characterization of this compound. researchgate.net

Electronic and Optical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of 1-(4-Bromophenyl)-3,5-diphenyl-formazan is characterized by strong absorption bands in the visible region, which are attributed to π–π* electronic transitions within the conjugated formazan (B1609692) backbone. benthamopen.com

Solvatochromism, the change in a substance's color with the polarity of the solvent, provides information about the electronic ground and excited states of a molecule. The absorption maximum (λmax) of this compound has been studied in various solvents to observe this effect. The visible absorption band in formazans typically emerges from π–π* transitions. tubitak.gov.tr Studies on related formazan derivatives show that while solvent polarity does influence the absorption maxima, the shifts are generally not large, indicating a relatively low sensitivity of the absorption bands to the solvent environment. researchgate.net

The absorption maxima for this compound in a selection of solvents are presented below. benthamopen.com

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Carbon Tetrachloride | 2.24 | 487 |

| Dioxane | 2.21 | 487 |

| Benzene | 2.28 | 493 |

| Chloroform (B151607) | 4.81 | 496 |

| Ethanol | 24.55 | 480 |

Data sourced from Tezcan et al. (2010). benthamopen.com

The electronic properties of substituents attached to the phenyl rings of the formazan core can significantly alter the absorption characteristics. The introduction of a bromine atom at the para-position of the N1-phenyl ring influences the π–π* electronic transitions. benthamopen.com To quantify this effect, the spectrum of this compound is often compared to its unsubstituted parent compound, 1,3,5-Triphenylformazan (B1222628) (TPF).

The bromine atom acts as an electron-withdrawing group through its inductive effect, which can affect the energy levels of the molecular orbitals involved in the electronic transition. A comparison of the λmax values for the bromo-substituted compound and TPF in various solvents shows a consistent shift, demonstrating the electronic influence of the substituent. benthamopen.com

| Solvent | λmax of TPF (nm) | λmax of this compound (nm) | Chemical Shift (Δλmax) (nm) |

| Ethanol | 483 | 480 | -3 |

| Dioxane | 490 | 487 | -3 |

| Carbon Tetrachloride | 490 | 487 | -3 |

| Chloroform | 500 | 496 | -4 |

| Benzene | 500 | 493 | -7 |

Data sourced from Tezcan et al. (2010). benthamopen.com

Fluorescence Spectroscopy

While formazans are known for their strong color, many simple triphenylformazan (B7774302) derivatives are not considered to be significantly fluorescent. conicet.gov.ared.ac.uk Fluorescence in this class of compounds is often achieved by intentionally incorporating a known fluorophore into the molecular structure. ed.ac.uknih.gov For instance, compounds like 3-cyano-1,5-ditolylformazan (CTC formazan) are valued for their red fluorescence, but a structurally similar compound, 3-cyano-1,5-diphenylformazan, is non-fluorescent. conicet.gov.ared.ac.uk

In the reviewed scientific literature, there is no extensive documentation of the fluorescence quantum yield for this compound. The general lack of significant emission from simple triphenylformazan derivatives suggests that its quantum yield is likely to be very low. conicet.gov.ared.ac.uk

The Stokes shift, which is the difference between the absorption and emission maxima, is a key parameter in fluorescence spectroscopy. Given the absence of reported fluorescence emission data for this compound, an analysis of its Stokes shift is not possible from the available literature.

Electrochemical Properties

Formazan derivatives are electrochemically active compounds, and their redox properties can be investigated using techniques such as cyclic voltammetry. researchgate.netnih.gov While specific electrochemical data for this compound is not detailed in the reviewed literature, the behavior of the parent compound, 1,3,5-Triphenylformazan (TPF), and other substituted derivatives provides a strong indication of its expected properties.

Studies on TPF in dimethyl sulfoxide (B87167) show a single, sharp cathodic peak in cyclic voltammograms, which corresponds to a one-electron reduction of the molecule. nih.gov The electrochemical behavior of substituted formazans is influenced by the electronic nature of the substituents. researchgate.net Electron-withdrawing groups, such as the bromo group, are expected to make the reduction process occur at less negative potentials compared to the unsubstituted TPF. The electrochemical reduction typically involves the conjugated π-system of the formazan chain. researchgate.nettubitak.gov.tr These investigations allow for the determination of parameters such as reduction potentials, the number of electrons transferred, and diffusion coefficients. researchgate.net

Cyclic Voltammetry (CV) Studies for Redox Behavior

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of formazans like this compound. These studies provide valuable data on oxidation and reduction potentials, the number of electrons transferred, and the stability of the resulting species. The redox behavior of formazans is intrinsically linked to the interconversion between the formazan and its corresponding tetrazolium salt. psu.edudergipark.org.tr

The oxidation of formazans typically results in the formation of a tetrazolium cation. chem-soc.si This process can occur through different pathways depending on the compound's structure and the experimental conditions. Studies on various substituted formazans have shown that the electrochemical reaction mechanism is dependent on the type and position of the substituent. researchgate.net For instance, the presence of the electron-withdrawing bromo group on the C1-phenyl ring of this compound influences its redox potentials.

Research on a series of halogen-substituted formazans, including the para-bromo derivative, has provided specific insights into their electrochemical properties in dimethyl sulfoxide (DMSO). chem-soc.si The oxidation processes are observed to occur in distinct electrochemical steps. While specific potential values for this compound are part of a broader study, the general behavior of formazans involves one or more oxidation peaks in their cyclic voltammograms. These peaks correspond to the sequential removal of electrons from the molecule.

The following table summarizes typical electrochemical data obtained for substituted formazans, illustrating the kind of information derived from CV studies.

| Compound | Oxidation Peak Potential 1 (E_ox1) | Oxidation Peak Potential 2 (E_ox2) | Notes |

| 1,3,5-Triphenylformazan (TPF) | Varies | Varies | Typically shows two oxidation peaks corresponding to sequential steps. researchgate.net |

| Substituted Phenyl Formazans | Varies with substituent | Varies with substituent | Electron-withdrawing groups tend to shift potentials to more anodic values. tubitak.gov.tr |

| 1-(p-bromophenyl)-3,5-diphenylformazan | Data within a series of compounds | Data within a series of compounds | Oxidation is dependent upon the structure. chem-soc.si |

Note: Specific potential values are highly dependent on experimental conditions (e.g., solvent, supporting electrolyte, scan rate) and are therefore presented qualitatively.

Elucidation of Electron Transfer Mechanisms

Single-Step, Two-Electron Transfer: The formazan molecule loses two electrons in a single, concerted step to form the tetrazolium cation. This is often followed by a deprotonation reaction (an EC mechanism, where E denotes the electron transfer and C denotes the chemical step). psu.educhem-soc.si

FZ-H → [FZ-H]²⁺ + 2e⁻ [FZ-H]²⁺ → FZ⁺ + H⁺

Two-Step, Sequential One-Electron Transfers: The oxidation occurs in two separate one-electron steps. The first step forms a radical cation intermediate, which is then further oxidized in the second step to the final tetrazolium cation. researchgate.netnih.gov This is often described as an ECE mechanism (electron transfer-chemical step-electron transfer).

Step 1: FZ-H → [FZ-H]•⁺ + e⁻ (Formation of formazan radical) Step 2: [FZ-H]•⁺ → FZ⁺ + H⁺ (Deprotonation) Step 3: FZ⁺ → [FZ]²⁺ + e⁻ (Further oxidation, though the cation is often the stable product)

Alternatively, the mechanism can be depicted as: researchgate.net TPF → TPF•⁺ + e⁻ (Electrode reaction) TPF•⁺ → H⁺ + TPF• (Chemical reaction) TPF• → TPT⁺ + e⁻ (Formation of tetrazolium cation)

The specific mechanism followed by this compound is influenced by factors like the stability of the potential radical cation intermediate. chem-soc.si The presence of the bromophenyl group can affect this stability. researchgate.net The analysis of cyclic voltammograms, including the shape of the peaks and how they change with scan rate, helps electrochemists determine which mechanism is operative. dtu.dk Studies on similar formazans have confirmed that the reaction often follows an EC mechanism. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the ground-state properties of molecular systems. Through DFT calculations, detailed insights into the geometry, electronic structure, and stability of 1-(4-Bromophenyl)-3,5-diphenyl-formazan can be elucidated.

The molecular structure of this compound has been determined through single-crystal X-ray diffraction, and its geometric parameters are further refined and understood through DFT-based geometry optimization. benthamopen.com The molecule adopts a largely planar conformation, a feature that is critical to its electronic properties. benthamopen.com This planarity is significantly stabilized by a strong intramolecular hydrogen bond between the N-H group and a nitrogen atom of the azo group (-N=N-), forming a stable pseudo-six-membered ring. benthamopen.com

The formazan (B1609692) backbone (–NH–N=C–N=N–) allows for the existence of different tautomers and conformers. Computational studies on related formazans indicate that the conformer with the internal hydrogen bond is the global minimum on the potential energy surface. The bond lengths within the central NNCNN atomic chain are intermediate between typical single and double bonds, which suggests significant electron delocalization. nih.gov This is consistent with rapid intramolecular hydrogen atom exchange between the two inner nitrogen atoms, a characteristic feature of this class of compounds. nih.gov The energy barrier for this tautomerization is typically low, indicating a dynamic equilibrium between the two forms.

The orientation of the three phenyl rings relative to the central formazan chain is a key structural feature. X-ray diffraction data reveals the specific dihedral angles between the phenyl rings and the chelate ring formed by the hydrogen bond. benthamopen.com DFT calculations help to confirm these low-energy conformations and explore the rotational barriers of the phenyl groups, providing a comprehensive view of the molecule's conformational energy landscape.

| Structural Feature | Observation | Reference |

|---|---|---|

| Molecular Conformation | Largely planar | benthamopen.com |

| Key Stabilizing Interaction | Intramolecular N-H...N hydrogen bond | benthamopen.com |

| Resulting Structure | Pseudo-six-membered chelate ring | benthamopen.com |

| Dynamic Process | Rapid intramolecular H-atom exchange | nih.gov |

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. researchgate.netderpharmachemica.com

For this compound, both the HOMO and LUMO are predominantly of π-character, distributed across the conjugated system. DFT calculations show that the HOMO is typically delocalized over the entire formazan chain and extends onto the attached phenyl rings. The LUMO is similarly distributed, covering the π-system of the molecule. nih.gov This delocalization is characteristic of conjugated dyes and is responsible for their intense color. The presence of the electron-withdrawing bromine atom on one of the phenyl rings subtly modulates the energies of these orbitals compared to the unsubstituted 1,3,5-triphenylformazan (B1222628). benthamopen.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a lower energy electronic transition, resulting in a bathochromic (red) shift in the absorption spectrum. researchgate.net

Furthermore, the aforementioned intramolecular N-H···N hydrogen bond plays a critical role in stabilizing the molecule's conformation. benthamopen.com This interaction locks the formazan chain into a planar, six-membered ring-like structure, which enhances the overlap of p-orbitals and thereby strengthens the π-conjugation. Computational studies confirm that this chelated, planar structure is the most energetically favorable conformation. nih.gov The combination of extensive resonance and strong intramolecular hydrogen bonding results in a highly stable molecular architecture.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules, making it particularly suitable for predicting and interpreting UV-Visible absorption spectra. mdpi.com

TD-DFT calculations are employed to predict the electronic transitions and corresponding maximum absorption wavelengths (λmax) for this compound. The intense color of formazans arises from a strong electronic transition in the visible region of the electromagnetic spectrum. researchgate.net This absorption band is assigned to a π–π* transition, which involves the promotion of an electron from the HOMO to the LUMO. benthamopen.com

Computational models using TD-DFT can accurately calculate the energy of this transition, which is then converted to a theoretical λmax value. Studies on various formazan derivatives have shown that TD-DFT methods, when paired with appropriate basis sets and solvent models, can reproduce experimental absorption wavelengths with good accuracy. researchgate.net The calculations confirm that the lowest energy, high-intensity transition corresponds to the HOMO-LUMO excitation, consistent with the π–π* character of the main absorption band.

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. The UV-Vis spectrum of this compound has been recorded experimentally in methanol (B129727). benthamopen.com The experimental data provides the λmax values for the principal electronic transitions.

The primary absorption peak (λmax1), attributed to the π–π* transition within the formazan skeleton, is observed at 489 nm. benthamopen.com This represents a slight bathochromic shift compared to the parent compound, 1,3,5-triphenylformazan (TPF), which absorbs at 483 nm in the same solvent. benthamopen.com This shift is due to the electronic effect of the bromine substituent on the phenyl ring. Other observed bands include a sharp peak around 300–350 nm (λmax2) corresponding to an n–π* transition of the -N=N- group, and a higher energy peak (λmax3) from the -C=N- group. benthamopen.com The close agreement typically found between TD-DFT predicted spectra and these experimental values for formazan systems validates the computational approach and confirms the assignment of the observed electronic transitions. mdpi.comresearchgate.net

| Compound | λmax1 (π–π) [nm] | λmax2 (n–π) [nm] | λmax3 (n–π*) [nm] | Solvent | Reference |

|---|---|---|---|---|---|

| This compound | 489 | 302 | 249 | Methanol | benthamopen.com |

| 1,3,5-Triphenylformazan (TPF) | 483 | 296 | - | Methanol | benthamopen.com |

Continuum Solvation Models (e.g., Polarizable Continuum Model - PCM) for Solvent Effects

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are powerful computational tools used to simulate these solvent effects without the prohibitive cost of explicitly modeling individual solvent molecules. The Polarizable Continuum Model (PCM) is one of the most widely used of these methods.

In PCM, the solvent is represented as a continuous, polarizable dielectric medium, and the solute molecule is placed within a cavity carved out of this continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's behavior in solution. This approach allows for the calculation of properties such as solvation free energy and the effect of the solvent on spectroscopic properties.

For this compound, studies have utilized DFT in conjunction with the PCM to investigate its behavior in different solvents. While specific computational data from key studies, such as the work by Tezcan et al. on the DFT studies of this compound, are not publicly available in full, the methodology is well-established. Such studies typically explore how the polarity of the solvent influences the electronic structure and, consequently, the UV-Vis absorption spectrum of the formazan. The choice of solvent can induce shifts in the absorption maxima (solvatochromism), which can be rationalized by analyzing the interaction between the solute's dipole moment and the solvent's reaction field as calculated by the PCM.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides invaluable tools for predicting and interpreting the spectroscopic data of molecules like this compound. By calculating these parameters, researchers can corroborate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound (e.g., Tetramethylsilane - TMS).

For this compound, DFT calculations would predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to individual protons and carbon atoms. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled with PCM.

Table 1: Predicted NMR Chemical Shifts for this compound. (Note: Specific calculated data from comprehensive computational studies on this molecule were not available in the searched literature. The table below is a representative placeholder for typical results from such a study.)

| Atom | Predicted Chemical Shift (ppm) |

| H (N-H) | Data not available |

| C (C=N) | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C-Br | Data not available |

Infrared (IR) Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies and corresponding IR intensities of molecules. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations, and thus are frequently scaled by an empirical factor to improve agreement with experiment.

The calculated IR spectrum provides a detailed assignment of each vibrational mode, such as N-H stretching, C=N stretching, N=N stretching, and various aromatic ring vibrations. This allows for a confident interpretation of the experimental IR spectrum. A study by Tunç and Yıldırım provided experimental IR data for 1-(p-bromophenyl)-3,5-diphenylformazan.

Table 2: Comparison of Experimental and Theoretical IR Vibrational Frequencies for this compound. (Note: Specific calculated frequencies and their assignments from comprehensive computational studies on this molecule were not available in the searched literature. The experimental data is from Tunç & Yıldırım, 2010. The "Calculated Frequency" and "Assignment" columns are representative placeholders.)

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 1520-1500 | Data not available | ν(C=N) |

| 1450-1410 | Data not available | ν(N=N) |

| 1080 | Data not available | ν(N-N) |

| 1055 | Data not available | ν(N-N) |

| 1030 | Data not available | ν(N-N) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. TD-DFT calculations yield the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. The oscillator strength is a measure of the intensity of the absorption band.

For this compound, TD-DFT calculations can predict the π–π* and n–π* transitions that give rise to its characteristic color. By performing these calculations in conjunction with the PCM, the effect of different solvents on the absorption spectrum can be simulated and compared with experimental data. A good agreement between the calculated and experimental maximum absorption wavelengths has been reported for this compound. Experimental data in methanol shows characteristic formazan absorption bands.

Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Data for this compound. (Note: Specific calculated data including oscillator strengths and results in various solvents from comprehensive computational studies on this molecule were not available in the searched literature. The experimental data is from Tunç & Yıldırım, 2010. The "Calculated λmax" and "Oscillator Strength" columns are representative placeholders.)

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment |

| Methanol | 489 | Data not available | Data not available | π–π |

| Methanol | 315 | Data not available | Data not available | n–π |

| Methanol | 255 | Data not available | Data not available | n–π* |

Tautomerism, Isomerism, and Intramolecular Dynamics

Amine-Imine Tautomerism within the Formazan (B1609692) System

Formazans are generally understood to exist not as distinct amine and imine tautomers that are in rapid equilibrium, but rather as a resonance hybrid structure. This is facilitated by a strong intramolecular hydrogen bond that creates a stable, quasi-aromatic six-membered ring. The proton is delocalized between the N1 and N5 atoms, leading to a structure that is a hybrid of the two possible tautomeric forms. However, the term tautomerism is often used in the literature to describe the potential proton transfer within this hydrogen-bonded system. The core structure can also exist in various geometric isomers due to rotations around the C-N and N-N bonds.

NMR Spectroscopy: In solution, ¹H NMR spectroscopy is a key tool for investigating these systems. For symmetrical formazans like 1,3,5-triphenylformazan (B1222628), the rapid exchange of the proton between the two nitrogen atoms within the hydrogen-bonded ring results in a single, time-averaged signal for the N-H proton, often observed as a broad peak at a downfield chemical shift (typically >10 ppm). This deshielding is characteristic of a proton involved in a strong intramolecular hydrogen bond. Similarly, the phenyl groups at the N1 and N5 positions would show equivalent signals. For an asymmetrically substituted formazan like the title compound, the electronic environment is not symmetrical, yet fast proton exchange on the NMR timescale would still likely lead to averaged signals for many of the protons and carbons, though slight broadening or subtle shifts might be indicative of the dynamic process. researchgate.netrsc.org

IR Spectroscopy: Infrared spectroscopy provides direct evidence for the strong intramolecular hydrogen bonding that defines the formazan chelate ring. A key feature in the IR spectra of formazans is the absence of a sharp N-H stretching band typically found around 3300-3500 cm⁻¹. Instead, a very broad absorption is often observed at lower frequencies (e.g., 2500-3200 cm⁻¹), which is characteristic of a proton involved in a strong hydrogen bond. researchgate.netpitt.edu This feature confirms that the molecule does not exist as a free amine but is locked in the chelated, hydrogen-bonded form. The N=N stretching frequency is also influenced by this chelation, appearing at lower values than in non-chelated azo compounds. wikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex potential energy surface of formazans. While specific calculations for 1-(4-Bromophenyl)-3,5-diphenyl-formazan were not found, extensive studies on the parent compound, 1,3,5-triphenylformazan (TPF), offer significant insight. These calculations identify numerous stable ground-state isomers based on E/Z configurations around the various bonds.

The most stable isomer is consistently found to be a chelated, planar structure, often designated as the EZZE conformer, which is stabilized by the intramolecular hydrogen bond. libretexts.org This "red" form is the one typically isolated. Other, non-chelated "yellow" isomers are energetically less favorable.

The table below, based on data for 1,3,5-triphenylformazan (TPF), illustrates the relative energies of different isomers and the estimated barriers for their interconversion. The EZZE isomer is the reference point (0.00 eV).

| Isomer Configuration | Description | Calculated Relative Energy (eV) for TPF libretexts.org | Estimated Interconversion Barrier (eV) from EZZE libretexts.org |

|---|---|---|---|

| EZZE | Most stable, chelated "red" form | 0.00 | N/A |

| ZEZE | Chelated "red II" form | 0.31 | ~0.80 (via photoisomerization) |

| EZEE | Non-chelated "yellow" form | 0.43 | ~1.02 |

| EEZE | Non-chelated form | 0.54 | >1.2 |

The proton transfer within the chelated EZZE form represents the amine-imine tautomerism. Computational studies suggest that this intramolecular proton transfer occurs in the ground state and is a very low-energy process, reinforcing the concept of a resonance-stabilized hybrid rather than two distinct, rapidly interconverting tautomers. libretexts.org The high energy barriers between the chelated (red) and non-chelated (yellow) forms explain the stability of the colored species under normal conditions.

Role of Intramolecular Hydrogen Bonding in Molecular Conformation and Stability

The intramolecular hydrogen bond is the defining structural feature of this compound in its most stable state. This N-H···N interaction forces the formazan backbone into a planar, six-membered ring-like structure. nih.gov This arrangement has profound effects on the molecule's properties:

Conformational Rigidity: The hydrogen bond locks the molecule into the stable EZZE conformation, significantly restricting rotation around the N2-C3 and C3-N4 bonds. This results in a relatively planar and rigid molecular structure.

Enhanced Stability: The formation of this quasi-aromatic chelate ring provides significant energetic stabilization, making it the preferred conformation by a substantial margin over any open, non-hydrogen-bonded forms. libretexts.org The delocalization of π-electrons across the N=N-C=N-N system, facilitated by the planar structure, contributes to this stability.

Influence on Bond Character: The hydrogen bond and associated resonance result in a delocalization of electron density. This means the C=N and N=N double bonds have some single-bond character, while the C-N and N-N single bonds gain some double-bond character. This is often referred to as a resonance-assisted hydrogen bond (RAHB). wikipedia.org

Influence of Substituents on Tautomeric Equilibria and Conformational Preferences

The position of the proton in the hydrogen bridge (i.e., whether it is statistically closer to N1 or N5) is influenced by the relative acidities of the two N-H groups in the hypothetical tautomers.

Tautomer A: Proton on N5 (attached to the phenyl group).

Tautomer B: Proton on N1 (attached to the 4-bromophenyl group).

The electron-withdrawing 4-bromophenyl group increases the acidity of the proton on the adjacent nitrogen (N1) compared to the N-H proton adjacent to the unsubstituted phenyl ring (N5). A more acidic proton is more readily donated. Consequently, the electron density in the N-H bond is pulled towards the bromophenyl-substituted nitrogen, making that proton more labile. This suggests that the equilibrium will favor the tautomeric form where the proton is located on the nitrogen (N5) attached to the unsubstituted phenyl ring. In other words, Tautomer A is expected to be the more stable and predominant form.

Structure Property Relationships and Substituent Effects

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational and mathematical modeling approach used to predict the properties of chemical compounds based on their molecular structures. liverpool.ac.uknih.gov This methodology establishes a correlation between the chemical structure and a specific property of interest, such as spectral or electrochemical behavior. liverpool.ac.uk

For complex organic molecules like formazan (B1609692) derivatives, QSPR models are developed by:

Generating a dataset of related compounds with known experimental property values.

Calculating a variety of molecular descriptors for each compound, which are numerical representations of its structural and physicochemical features.

Utilizing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that links the descriptors to the property. nih.gov

Validating the model to ensure its predictive accuracy.

While a specific, comprehensive QSPR model for 1-(4-Bromophenyl)-3,5-diphenyl-formazan is not detailed in the available literature, the principles of QSPR are widely applied to classes of compounds including formazans. Such models could predict properties like maximum absorption wavelength (λmax), redox potentials, and other characteristics by quantifying the electronic and steric effects of substituents on the formazan core. The development of such a model would be a valuable tool for designing novel formazan derivatives with tailored properties.

Hammett Analysis for Electronic Substituent Effects

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity and properties of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates or equilibrium constants for side-chain reactions of meta- and para-substituted benzene derivatives. wikipedia.org The equation is given by:

log (k/k₀) = σρ or log (K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It reflects the electronic effect (both resonance and inductive) of the substituent.

ρ (rho) is the reaction constant, which depends on the type of reaction and the conditions under which it is performed, but not on the substituent.

This analysis is frequently extended to correlate substituent effects with spectroscopic and electrochemical data.

The electronic properties of substituents on the phenyl rings of formazans significantly influence their UV-visible absorption spectra. Formazans are intensely colored compounds due to π-π* transitions within their conjugated system. chem-soc.si Altering the electron density in this system through the introduction of electron-donating or electron-withdrawing groups leads to shifts in the maximum absorption wavelength (λmax). researchgate.netresearchgate.net

Studies on various substituted 1,5-diphenylformazans have shown that electron-withdrawing groups can cause a hypsochromic (blue) shift, while electron-donating groups typically lead to a bathochromic (red) shift in λmax. The magnitude and direction of the shift depend on the nature and position of the substituent.

Table 1: Hammett Constants and Spectroscopic Data for Representative Substituted 1,3,5-Triphenylformazans This table compiles representative data from studies on substituted formazans to illustrate the general trend. Exact values can vary with solvent and specific experimental conditions.

| Substituent (at para-position of 1-phenyl ring) | Hammett Constant (σp) | Typical λmax (nm) |

| -OCH₃ | -0.27 | ~490 |

| -CH₃ | -0.17 | ~485 |

| -H (unsubstituted) | 0.00 | ~480 |

| -Cl | +0.23 | ~470 |

| -Br | +0.23 | ~470 |

| -NO₂ | +0.78 | ~460 |

The redox properties of the formazan/tetrazolium salt system are fundamental to many of their applications. The electrochemical behavior, including oxidation and reduction potentials, is highly sensitive to the electronic effects of substituents on the aromatic rings. chem-soc.situbitak.gov.tr Cyclic voltammetry is a common technique used to investigate these properties. tubitak.gov.tr

The introduction of an electron-withdrawing substituent, such as the bromine atom in this compound, generally makes the molecule easier to reduce and harder to oxidize. This is because the substituent helps to stabilize the resulting anion radical upon reduction and destabilizes the cation radical formed during oxidation.

Hammett analysis has been successfully applied to correlate the oxidation or reduction potentials (E) of a series of substituted compounds with their respective substituent constants (σ). A linear relationship is often found, indicating that the electronic influence of the substituent directly modulates the redox potentials. tubitak.gov.trresearchgate.net For instance, studies on 1-(substituted phenyl)-3,5-diphenylformazans have demonstrated a correlation between the first oxidation peak potentials (Eox1) and the nature of the substituent.

Table 2: Electrochemical Data for 1-(substituted phenyl)-3,5-diphenylformazans in Dimethyl Sulfoxide (B87167) Data extracted from a study on halo-substituted formazans to show the effect of substituents on oxidation potentials. chem-soc.si

| Compound | Substituent Position | First Oxidation Peak Potential (Eox1 vs. Ag/AgCl) |

| 1,3,5-Triphenylformazan (B1222628) | Unsubstituted | -1390.0 mV |

| 1-(o-bromophenyl)-3,5-diphenylformazan | ortho | -1202.9 mV |

| 1-(m-bromophenyl)-3,5-diphenylformazan | meta | -1335.5 mV |

| 1-(p-bromophenyl)-3,5-diphenylformazan | para | -1280.4 mV |

As shown in the table, the presence of a bromine substituent shifts the first oxidation potential to less negative (more anodic) values compared to the unsubstituted triphenylformazan (B7774302), indicating that the substituted compound is more difficult to oxidize. chem-soc.si This is consistent with the electron-withdrawing nature of the halogen.

Coordination Chemistry of Formazans

Ligand Characteristics and Coordination Modes of 1-(4-Bromophenyl)-3,5-diphenyl-formazan

This compound is a member of the formazan (B1609692) class of compounds, which are characterized by the distinctive azohydrazone group (-N=N-C=N-NH-). This structural feature imparts significant chelating properties to the molecule, making it an effective ligand in coordination chemistry. benthamopen.com The formazan backbone is a good carrier of π-bonding, which contributes to the stability and electronic properties of its metal complexes. benthamopen.com

The coordination of this compound to a metal center can occur in two primary modes. In its neutral form, the formazan can act as a bidentate ligand, coordinating to a metal ion through two of its nitrogen atoms to form a five-membered chelate ring. nih.gov This 'open' form of coordination leaves a pendant NH group. nih.gov

Alternatively, and more commonly, the formazan can be deprotonated to form the formazanate anion. This anion is a highly delocalized system, and it also typically acts as a bidentate ligand, forming stable complexes with a variety of metal ions, particularly transition metals. benthamopen.comnih.govresearchgate.net The delocalized π-system of the formazanate ligand is crucial in determining the electronic properties of the resulting metal complexes. researchgate.net The presence of the electron-withdrawing bromo-substituent on the phenyl ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

The molecular conformation of this compound is stabilized by an intramolecular N-H...N hydrogen bond, which contributes to the planarity of a significant portion of the molecule. benthamopen.com This structural feature is an important consideration in its coordination behavior.

Synthesis and Characterization of Metal-Formazan Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the formazan with a suitable metal salt in an appropriate solvent. nih.gov The general approach often entails combining equimolar amounts of the formazan and the metal precursor, followed by refluxing the mixture to facilitate complex formation. nih.gov The resulting metal-formazan complexes are often colored, air-stable solids that can be purified by recrystallization or rinsing with a suitable solvent. nih.gov

A variety of analytical techniques are employed to characterize the resulting metal-formazan complexes, providing insights into their structure, bonding, and purity.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the formazan ligand to the metal center. nih.govnih.gov Changes in the vibrational frequencies of the N-H, C=N, and N=N bonds upon complexation provide evidence of ligand coordination. nih.gov In the case of metal carbonyl complexes, the characteristic stretching frequencies of the CO ligands can also be observed. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of formazan complexes provide information about the electronic transitions within the molecule. benthamopen.com Formazans and their complexes are colored compounds due to π–π* and n–π* electronic transitions within the formazan skeleton. benthamopen.com The position and intensity of the absorption bands can be influenced by the metal ion, the substituents on the formazan ligand, and the solvent. benthamopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. nih.gov Chemical shift changes in the protons and carbons of the formazan ligand upon coordination can confirm the formation of the complex and provide information about the coordination environment. nih.gov

Other Characterization Methods:

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, confirming their stoichiometry. benthamopen.com

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, magnetic susceptibility measurements can provide information about the number of unpaired electrons and the electronic structure of the metal center. nih.gov

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, changes in bond vibrational frequencies. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, influence of metal and substituents on absorption spectra. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation in solution, confirmation of complex formation. |

| X-ray Crystallography | Definitive solid-state structure, bond lengths, bond angles, coordination geometry. |

| Elemental Analysis | Elemental composition and stoichiometry of the complex. |

| Magnetic Susceptibility | Electronic structure and number of unpaired electrons for paramagnetic complexes. |

Structural and Electronic Properties of Metal-Formazanates

The structural and electronic properties of metal-formazanate complexes are intrinsically linked to the nature of both the metal ion and the formazanate ligand. The coordination of 1-(4-Bromophenyl)-3,5-diphenyl-formazanate to a metal center results in complexes with distinct geometries and electronic characteristics.

Structural Properties:

The geometry of metal-formazanate complexes is influenced by the coordination number and preferences of the metal ion. For instance, rhenium(I) tricarbonyl complexes with neutral formazan ligands have been shown to adopt a pseudo-octahedral geometry, with the formazan acting as a bidentate ligand. nih.gov In such complexes, the formazan coordinates through two nitrogen atoms to form a five-membered chelate ring. nih.gov The steric and electronic properties of the substituents on the formazan can also play a role in determining the final structure.

Electronic Properties:

The electronic properties of metal-formazanate complexes are largely dictated by the highly delocalized π-system of the formazanate backbone. researchgate.net This delocalization gives rise to low-lying π* orbitals, which can lead to interesting photophysical and electrochemical properties. nih.govresearchgate.net The electronic absorption and emission properties of these complexes are often governed by metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, as well as intraligand transitions. nih.gov

The presence of the bromo-substituent on the 1-phenyl ring of the formazan ligand in this compound is expected to influence the electronic properties of its metal complexes. The electron-withdrawing nature of the bromine atom can affect the energy levels of the ligand's molecular orbitals, which in turn can modulate the electronic transitions and redox potentials of the resulting metal complexes. nih.gov Studies on substituted formazans have shown that the position and nature of the substituent on the phenyl rings can shift the absorption maxima in their UV-Vis spectra. benthamopen.com

| Property | Description |

| Geometry | Often pseudo-octahedral or other geometries depending on the metal ion's coordination preference. Involves the formation of a five-membered chelate ring with the formazan ligand. |

| Electronic Transitions | Governed by the delocalized π-system of the formazanate ligand. Can include MLCT, LMCT, and intraligand transitions. |

| Influence of Substituents | The bromo-substituent can modulate the electronic properties by altering the energy levels of the ligand's molecular orbitals, affecting absorption spectra and redox potentials. |

Advanced Research Applications in Materials Science Non Clinical

Application as Chromogenic Materials and Dyes

Formazans, including 1-(4-Bromophenyl)-3,5-diphenyl-formazan, are a class of intensely colored compounds that have a rich history as dyes. researchgate.netresearchgate.net Their characteristic chromophore arises from the delocalized π-electron system within the formazan (B1609692) chain [-N=N-C(R)=N-NH-]. wikipedia.org The color of formazan dyes can range from red to orange or even blue, depending on their specific molecular structure. researchgate.net This inherent coloration makes them suitable for applications where vibrant and stable organic pigments are required.

The chromogenic properties of formazans are also linked to their redox behavior. psu.edu They are the colored products formed from the reduction of tetrazolium salts, a reaction often facilitated by enzymes like dehydrogenases and reductases. wikipedia.orgontosight.ai This transformation from a colorless or pale-colored tetrazolium salt to a deeply colored formazan is the basis for many colorimetric assays. wikipedia.org The intensity of the color produced is often proportional to the extent of the reduction reaction, allowing for quantitative measurements. While specific studies on the dyeing applications of this compound are not extensively detailed in the provided search results, the general properties of formazans as a class of dyes are well-established. psu.edu

| Property | Description |

| Compound Class | Formazan |

| Key Structural Feature | -N=N-C=N-NH- chain |

| Color | Intense, ranging from red to blue |

| Basis of Color | Delocalized π-electron system |

| Chromogenic Mechanism | Reduction of corresponding tetrazolium salt |

Development of Formazan-Based Chemosensors for Ion Detection and Chemical Sensing

The development of chemosensors for the selective detection of ions is a significant area of research in analytical and environmental chemistry. mdpi.commdpi.com Formazan derivatives have emerged as promising candidates for the creation of colorimetric and ratiometric chemosensors. rsc.org The core principle behind their function as sensors lies in the interaction between the formazan molecule and the target analyte, which induces a measurable change in the sensor's optical properties, such as a shift in its absorption spectrum or a change in color visible to the naked eye. researchgate.net

A notable example of this application is the development of novel nitro-substituted formazan derivatives as selective chemosensors for the fluoride (B91410) anion. rsc.org In one study, two formazan derivatives, FNB and FDNB, were synthesized and their sensing abilities towards various anions were investigated. rsc.org The presence of a hydrazo (-NH) unit in the formazan backbone, which can act as a hydrogen bond donor, and the inclusion of nitro groups were key to their high sensitivity and selectivity for fluoride ions. rsc.orgresearchgate.net

Upon interaction with fluoride anions, these formazan-based sensors exhibited significant color changes. rsc.org For instance, the FNB sensor changed color from red to green and then to blue, with a substantial shift in its absorption wavelength (Δλ) of approximately 138 nm. rsc.org The FDNB sensor showed a color change from yellow to red, with a Δλ shift of about 95 nm. rsc.org These distinct color changes allow for the qualitative and quantitative detection of the target ion. The detection limit for the FNB sensor was found to be 0.051 ppm, which is below the World Health Organization's permitted level for fluoride in drinking water. researchgate.net The binding mechanism between the sensor and the fluoride anion was further investigated using 1H NMR experiments, confirming the interaction. rsc.org While the specific use of this compound as a chemosensor is not detailed, these findings highlight the potential of the broader formazan class in designing effective chemical sensors.

| Sensor | Target Ion | Color Change | Δλ Shift | Detection Limit |

| FNB | Fluoride (F⁻) | Red → Green → Blue | ~138 nm | 0.051 ppm |

| FDNB | Fluoride (F⁻) | Yellow → Red | ~95 nm | Not specified |

Precursors for Functional Materials and Spin-Active Systems (e.g., Verdazyl Radicals)

This compound and other formazan derivatives serve as crucial precursors for the synthesis of verdazyl radicals. nih.govnih.gov Verdazyl radicals are a class of stable organic radicals that are of significant interest in materials science due to their unique magnetic and electronic properties. researchgate.net Their high stability is attributed to the delocalization of the unpaired electron over the four nitrogen atoms of the tetrazine ring. researchgate.net

The synthesis of verdazyl radicals from formazans typically involves a two-step process: cyclization followed by oxidation. nih.govnih.gov A common method for preparing Kuhn verdazyls, a type of verdazyl radical, begins with the methylation of the formazan precursor. nih.gov This is often achieved through a base-mediated cyclization of the formazan with formaldehyde (B43269) (formalin). nih.gov This reaction is believed to proceed through the formation of an intermediate verdazylium cation, which is then reduced in situ to a leucoverdazyl. nih.gov

General Synthetic Scheme:

Azo coupling: Arenediazonium salt + Hydrazone → Formazan nih.gov

Cyclization: Formazan + Formalin (base-mediated) → Leucoverdazyl (via verdazylium cation) nih.gov

Oxidation: Leucoverdazyl + Oxidizing agent (e.g., 1,4-benzoquinone) → Verdazyl Radical nih.gov

Verdazyl radicals are paramagnetic species and are therefore readily characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net The EPR spectra of verdazyl radicals typically exhibit a characteristic hyperfine splitting pattern resulting from the coupling of the unpaired electron with the four nitrogen nuclei in the verdazyl ring. nih.gov This multiline splitting pattern is a hallmark of the delocalization of the unpaired electron over the nitrogen atoms. researchgate.net The specific details of the EPR spectrum, such as the g-factor and hyperfine coupling constants, can provide valuable insights into the electronic structure of the radical. nih.gov

The magnetic properties of materials derived from verdazyl radicals are a major focus of research. researchgate.net The magnetic behavior of these materials is governed by the interactions between the unpaired electrons on adjacent radical units. These interactions can be either ferromagnetic (aligning the spins in the same direction) or antiferromagnetic (aligning the spins in opposite directions). nih.gov The nature and strength of these magnetic interactions are highly dependent on the molecular structure and the packing of the radicals in the solid state. nih.gov

Magnetic susceptibility measurements are a key technique for probing these magnetic interactions. aps.org For many verdazyl-based materials, weak antiferromagnetic coupling is observed. nih.gov This is often attributed to the tendency of the verdazyl units to form slipped stacks in the crystal lattice, which reduces the orbital overlap necessary for strong magnetic exchange. nih.gov However, by carefully designing the molecular structure and controlling the solid-state packing, it is possible to engineer materials with specific magnetic properties. aps.org

| Technique | Information Gained |

| EPR Spectroscopy | Confirms the presence of the radical, provides information on the delocalization of the unpaired electron through hyperfine splitting patterns. |

| Magnetic Susceptibility | Determines the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic interactions between radical units. |

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The core structure of 1-(4-bromophenyl)-3,5-diphenyl-formazan offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with tailored functionalities. Future research is poised to move beyond simple substitutions to more complex derivatization strategies aimed at enhancing its utility in various fields.

One promising avenue is the introduction of "clickable" functional groups, such as terminal alkynes or azides, to the phenyl rings. This would allow for the straightforward conjugation of the formazan (B1609692) to biomolecules, polymers, or surfaces via click chemistry, opening up applications in bio-imaging and materials science. For instance, a derivative bearing an ethynyl group could be readily attached to azide-modified proteins or nanoparticles.

Another area of exploration is the synthesis of formazan-based macrocycles and polymers. By introducing polymerizable groups or by designing difunctional formazan monomers, novel materials with unique optical and electronic properties could be developed. These materials could find use in organic electronics, sensors, or as smart textiles that respond to external stimuli.

Furthermore, the synthesis of formazan derivatives with enhanced chelating properties is a significant area of interest. The introduction of additional donor atoms, such as hydroxyl or carboxyl groups, in proximity to the formazan core could lead to ligands with high affinity and selectivity for specific metal ions. These could be employed in catalysis, environmental remediation, or as contrast agents in medical imaging.

| Derivatization Strategy | Potential Functional Enhancement | Potential Application |

| Introduction of "Clickable" Groups | Facile conjugation to other molecules | Bio-imaging, materials science |